(3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Overview
Description
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is a chemical compound with the empirical formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include:
Temperature: Controlled to ensure optimal reaction rates.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and ethanol.
Catalysts: Reduction steps may involve catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are scaled-up versions of the laboratory synthesis, with additional considerations for cost-efficiency, yield optimization, and safety. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is crucial for studying protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Piperidin-4-yl)phenyl)methanol hydrochloride involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride is unique due to its specific structural features that provide a balance between rigidity and flexibility, making it an ideal linker for PROTAC development. Its ability to influence the 3D orientation of bifunctional protein degraders distinguishes it from other similar compounds .
Properties
IUPAC Name |
(3-piperidin-4-ylphenyl)methanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-3,8,11,13-14H,4-7,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOMRKMIXSGZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.